tert-Butyl 3,5-diamino-1H-pyrazole-4-carboxylate
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Overview
Description
tert-Butyl 3,5-diamino-1H-pyrazole-4-carboxylate: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of two amino groups at positions 3 and 5, a tert-butyl group at position 1, and a carboxylate group at position 4 on the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with methanetricarbonitrile potassium salt and tert-butylhydrazine hydrochloride.
Reaction Conditions: These starting materials are taken up in water and heated to 100°C for 24 hours.
Intermediate Formation: The intermediate, 3,5-diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, is formed and further processed.
Final Product: The intermediate is then treated with acetonitrile at 0°C for 2 hours to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include alcohol derivatives.
Substitution: Products include various substituted pyrazoles.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic systems .
- Acts as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Explored for its role in drug development, particularly in designing inhibitors for specific enzymes .
Industry:
Mechanism of Action
The exact mechanism of action for tert-Butyl 3,5-diamino-1H-pyrazole-4-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets in biological pathways. The amino groups and carboxylate group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
3-Amino-5-tert-butyl-1H-pyrazole: Similar structure but lacks the carboxylate group.
tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate: Similar structure but has an oxo group instead of amino groups.
Uniqueness:
- The presence of both amino groups and a carboxylate group makes tert-Butyl 3,5-diamino-1H-pyrazole-4-carboxylate unique in its reactivity and potential applications.
- Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H14N4O2 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
tert-butyl 3,5-diamino-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)4-5(9)11-12-6(4)10/h1-3H3,(H5,9,10,11,12) |
InChI Key |
QJLLEUFAABZGGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(NN=C1N)N |
Origin of Product |
United States |
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